molecular formula C80H155N5O38 B14861104 Carboxyl-PEG4-(m-PEG8)3

Carboxyl-PEG4-(m-PEG8)3

Cat. No.: B14861104
M. Wt: 1795.1 g/mol
InChI Key: KZNGGSVLCCXPRQ-UHFFFAOYSA-N
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Description

Carboxyl-PEG4-(m-PEG8)3 is a multi-arm polyethylene glycol (PEG) derivative designed for advanced bioconjugation and nanotechnology applications. Its structure features a central PEG4 core branched into three methoxy-terminated PEG8 (m-PEG8) chains and a terminal carboxyl group. Key specifications include:

  • Molecular Formula: C₈₀H₁₅₅N₅O₃₈
  • Molecular Weight: 1,795.10 g/mol
  • CAS Number: 1333154-74-7
  • PEG Spacer: 55 atoms (providing ~57 Å length) .

The carboxyl group enables covalent conjugation to amine-containing molecules (e.g., proteins, peptides) via carbodiimide chemistry (e.g., EDC/NHS), while the m-PEG8 branches enhance solubility, reduce immunogenicity, and prolong circulation time in biological systems. This compound is widely used in drug delivery, surface functionalization, and hydrogel synthesis.

Properties

Molecular Formula

C80H155N5O38

Molecular Weight

1795.1 g/mol

IUPAC Name

5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C80H155N5O38/c1-93-23-26-101-39-42-109-53-56-115-65-68-118-62-59-112-50-47-106-36-31-98-20-12-82-75(87)7-16-121-71-80(85-78(90)10-15-96-29-34-104-45-46-105-35-30-97-19-11-81-74(86)5-4-6-79(91)92,72-122-17-8-76(88)83-13-21-99-32-37-107-48-51-113-60-63-119-69-66-116-57-54-110-43-40-102-27-24-94-2)73-123-18-9-77(89)84-14-22-100-33-38-108-49-52-114-61-64-120-70-67-117-58-55-111-44-41-103-28-25-95-3/h4-73H2,1-3H3,(H,81,86)(H,82,87)(H,83,88)(H,84,89)(H,85,90)(H,91,92)

InChI Key

KZNGGSVLCCXPRQ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carboxyl-PEG4-(m-PEG8)3 typically involves the reaction of PEG units with carboxyl-containing reagents. One common method is the use of N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form stable amide bonds . The reaction conditions often include a pH range of 7-9 and the presence of a nucleophilic catalyst .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as size-exclusion chromatography and high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Comparison with Similar Compounds

Comparative Analysis with Similar PEG-Based Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Carboxyl-PEG4-(m-PEG8)3 and Analogues
Compound Molecular Weight (g/mol) CAS Number Functional Groups PEG Structure Key Applications
This compound 1,795.10 1333154-74-7 Carboxyl Branched (3 arms) Drug delivery, bioconjugation
NH-(m-PEG8)₂ 397.50 123852-08-4 Amine Linear (2 arms) Protein PEGylation, diagnostics
m-PEG8-acid 412.47 1093647-41-6 Carboxyl Linear Surface modification, micelles
MAL-PEG8-acid 592.63 756525-93-6 Maleimide, Carboxyl Linear Thiol-based conjugation
Thiol-PEG12-acid 634.77 1032347-93-5 Thiol, Carboxyl Linear Crosslinking, nanoparticle assembly
NH-bis(m-PEG8) 749.93 2055013-64-2 Amine Branched (2 arms) Multi-ligand conjugation

Performance and Application-Specific Differences

Solubility and Biocompatibility
  • This compound : The branched architecture and three m-PEG8 chains provide superior water solubility (>100 mg/mL) compared to linear analogues like m-PEG8-acid (50–80 mg/mL) .
  • NH-(m-PEG8)₂ : Lower molecular weight and amine functionality limit solubility in polar solvents but enhance reactivity in amine-coupling reactions .
Conjugation Efficiency
  • This compound : The carboxyl group supports high-density conjugation to antibodies or enzymes (e.g., 90% coupling efficiency under optimized EDC/NHS conditions) .
  • MAL-PEG8-acid : Maleimide enables rapid, site-specific conjugation to thiols (e.g., cysteine residues) but is less stable in serum due to thiol-exchange reactions .
Pharmacokinetics
  • This compound : Extended half-life (>24 hours in vivo) due to reduced renal clearance and steric shielding by branched PEG chains .
  • Linear PEG Derivatives (e.g., m-PEG8-acid) : Shorter half-life (6–12 hours) owing to faster renal excretion .
Aggregation Behavior
  • This compound : Branched structure minimizes aggregation in aqueous solutions (critical micelle concentration >1 mM) .
  • Thiol-PEG12-acid : Prone to disulfide bond formation, leading to aggregation unless stored under inert conditions .

Cost and Accessibility

Table 2: Commercial Availability and Pricing
Compound Purity Price (per 1,000 mg) Vendor
This compound >98% $1,300 Advanced ChemTech
MAL-PEG8-acid >95% $1,125 Advanced ChemTech
NH-bis(m-PEG8) >96% $900 Custom Synthesis

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